molecular formula C20H20O7 B064194 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid CAS No. 159590-92-8

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid

Cat. No. B064194
M. Wt: 372.4 g/mol
InChI Key: QZRDPZWCGFEMLJ-UHFFFAOYSA-N
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Patent
US05565485

Procedure details

A 1 L 3 necked 24/40 round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet was charged with a solution of 76.3 g 0.185 mol) of the semi-purified product of Step A dissolved in 500 mL of methanol. The flask was purged with nitrogen, the stirrer was started, and 37 mL of a 5.0 N aqueous solution of sodium hydroxide was added over a 30 minute period via an addition funnel. The reaction mixture was stirred at room temperature for an additional 30 minutes at which point TLC analysis (CH2Cl2 --MeOH--NH4OH90:10:1) indicated that the starting material had been consumed. The reaction mixture was adjusted to pH=4 with 6 N HCl, and the bulk of the organic solvent was removed in vacuo. The precipitated organic product and the aqueous layer were next partitioned between CH2Cl2 (1 L) and water (1 L) which produced a copious emulsion. The reaction mixture was then aged overnight in a refridgerator which resulted in crystallization of the organic product. The crystalline solid was separated from the two phase mixture by filtration and washed with CH2Cl2. The solid was slurried again in diethylether, filtered, washed with hexane, and then dried in a vacuum to afford 65 g (94%) of the title compound as a white crystalline solid. 1H-NMR (400 MHz, CD3OD, ppm): δ0.93 (t, J=7.20 Hz, 3H), 1.62-1.75 (m, 2H), 2.63-2.70 (m, 1H), 2.77-2.81 (m, 1H), 3.84 (s, 3H), 5.54 (s, 1H), 5.94 (s, 2H), 6.81 (d, J=7.60 Hz, 1H), 6.89 (d, J=9.20 Hz, 1H), 7.08 (d, J=1.60 Hz, 1H), 7.11 (br s, 1H), 7.78-7.81 (m, 2H).
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:26]=[CH:25][C:8]([O:9][CH:10]([C:16]2[CH:21]=[CH:20][C:19]3[O:22][CH2:23][O:24][C:18]=3[CH:17]=2)[C:11]([O:13]CC)=[O:12])=[C:7]([CH2:27][CH2:28][CH3:29])[CH:6]=1)([O:3][CH3:4])=[O:2]>CO>[C:1]([C:5]1[CH:26]=[CH:25][C:8]([O:9][CH:10]([C:16]2[CH:21]=[CH:20][C:19]3[O:22][CH2:23][O:24][C:18]=3[CH:17]=2)[C:11]([OH:13])=[O:12])=[C:7]([CH2:27][CH2:28][CH3:29])[CH:6]=1)([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
3
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1=CC(=C(OC(C(=O)OCC)C2=CC3=C(C=C2)OCO3)C=C1)CCC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for an additional 30 minutes at which point TLC analysis (CH2Cl2 --MeOH--NH4OH90:10:1)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with nitrogen
ADDITION
Type
ADDITION
Details
37 mL of a 5.0 N aqueous solution of sodium hydroxide was added over a 30 minute period via an addition funnel
Duration
30 min
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
the bulk of the organic solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The precipitated organic product and the aqueous layer were next partitioned between CH2Cl2 (1 L) and water (1 L) which
CUSTOM
Type
CUSTOM
Details
produced a copious emulsion
WAIT
Type
WAIT
Details
The reaction mixture was then aged overnight in a refridgerator which
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
resulted in crystallization of the organic product
CUSTOM
Type
CUSTOM
Details
The crystalline solid was separated from the two phase mixture by filtration
WASH
Type
WASH
Details
washed with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(OC)C1=CC(=C(OC(C(=O)O)C2=CC3=C(C=C2)OCO3)C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.